molecular formula C17H19NO4 B1211331 Haemanthamine CAS No. 466-75-1

Haemanthamine

货号: B1211331
CAS 编号: 466-75-1
分子量: 301.34 g/mol
InChI 键: YGPRSGKVLATIHT-HSHDSVGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 石蒜胺的合成涉及多个步骤,从芳香族氨基酸衍生物如 3,4-二羟基苯甲醛和酪胺的缩合开始。 中间体 4’-O-甲基去甲贝母碱经历了一系列反应,包括氧化偶联,形成了特征性的 5,10b-乙烷菲啶骨架 .

工业生产方法: 石蒜胺的工业生产通常通过从石蒜科植物中提取来实现。 先进的技术,如高效液相色谱 (HPLC) 用于从植物提取物中分离和纯化该化合物 .

化学反应分析

Hydrogenation and Dihydrohaemanthamine Derivatives

The C1-C2 double bond undergoes catalytic hydrogenation to produce dihydrothis compound (6 ), a foundational modification for subsequent derivatization (Scheme 1). This saturated analog retains biological activity while enabling further functionalization .

Key Reaction:

This compound 1 H2/catalystDihydrothis compound 6 \text{this compound 1 }\xrightarrow{\text{H}_2/\text{catalyst}}\text{Dihydrothis compound 6 }

This reaction modifies the compound’s rigidity and electronic properties, influencing interactions with biological targets .

Esterification of the C-11 Hydroxyl Group

The C-11 hydroxyl group serves as a versatile site for acylations, yielding esters with varying chain lengths. These derivatives demonstrate structure-dependent effects on protozoal inhibition and fermentation parameters .

Synthetic Protocol:

Dihydrothis compound 6 +RCOClbaseEsters 7 10 \text{Dihydrothis compound 6 }+\text{RCOCl}\xrightarrow{\text{base}}\text{Esters 7 10 }

DerivativeR GroupAntiprotozoal Activity (IC₅₀, μg/mL)Ammonia Reduction (%)
7 Acetate8.2 ± 0.918.5 ± 1.2
8 Butyrate5.1 ± 0.76.0 ± 0.8
9 Pivalate4.8 ± 0.55.2 ± 0.6
10 Hexanoate3.3 ± 0.42.5 ± 0.3

Data from : Longer acyl chains (e.g., hexanoate 10 ) enhance antiprotozoal potency but reduce ammonia-lowering effects compared to shorter esters.

Claisen Rearrangement and Cyclization Reactions

This compound derivatives participate in Eschenmoser–Claisen rearrangements to construct advanced intermediates. For example, allylic alcohol (±)-21 rearranges to γ,δ-unsaturated amide (±)-22 under dimethylacetamide dimethyl acetal conditions (45% yield) .

Mechanistic Pathway:

  • 21 undergoes -sigmatropic rearrangement.

  • Subsequent saponification yields lactam (±)-23 , a precursor to crinane analogs .

Radical Cyclization and Alkylation Reactions

Radical-based methodologies enable C–C bond formation in this compound derivatives:

Example:

Amide 111Bu3SnH AIBNLactam 112DiboraneAmino alcohol 113\text{Amide 111}\xrightarrow{\text{Bu}_3\text{SnH AIBN}}\text{Lactam 112}\xrightarrow{\text{Diborane}}\text{Amino alcohol 113}

This 5-exo-trig cyclization constructs the perhydroindole core with moderate stereoselectivity .

Pictet–Spengler and Intramolecular Diels-Alder Reactions

This compound intermediates engage in cyclocondensations:

  • Pictet–Spengler reactions with formaldehyde yield elwesine analogs (e.g., (±)-43 ) .

  • Intramolecular Diels-Alder (IMDA) of styrene-furan hybrids forms β,γ-unsaturated cyclohexanones (e.g., 75 ) .

IMDA Protocol:

Furanyl styrene 74Δ,tolueneCyclohexanone 75DTBMS H TFACrinane precursor 12\text{Furanyl styrene 74}\xrightarrow{\Delta,\text{toluene}}\text{Cyclohexanone 75}\xrightarrow{\text{DTBMS H TFA}}\text{Crinane precursor 12}

Enzyme Inhibition Profiling

Derivatives exhibit cholinesterase inhibition, with kinetics analyzed via Lineweaver-Burk plots :

CompoundhAChE IC₅₀ (μM)hBuChE IC₅₀ (μM)Selectivity (BuChE/AChE)
1j 18.2 ± 1.36.6 ± 1.20.4
1m 14.7 ± 1.8>50034.0

Data from : Derivative 1m shows potent AChE selectivity, while 1j acts as a dual inhibitor.

Key Synthetic Routes to this compound Analogs

  • Ireland–Claisen Rearrangement: Converts ester 54 to acid 55 , enabling hydroxamic acid 56 synthesis .

  • Acylnitroso-Ene Reaction: Oxidized hydroxamic acid 57 undergoes cyclization to form N-hydroxylactam 58 .

科学研究应用

Anticancer Properties

Mechanism of Action

Haemanthamine has been identified as a promising anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that this compound targets the ribosome, specifically binding to the A-site cleft on the large ribosomal subunit. This binding disrupts the translation process, leading to nucleolar stress responses and stabilization of p53, a key regulator in the cell cycle and apoptosis pathways .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MOLT-4 (leukemia), HepG2 (liver cancer), and MCF7 (breast cancer). The compound was shown to decrease cell viability and mitochondrial membrane potential, indicating its potential as an effective anticancer agent .
  • Induction of Apoptosis : In a study involving Jurkat cells (a type of leukemia cell), this compound treatment resulted in increased caspase activity and induction of apoptosis. The compound was found to be more effective than gamma radiation in inducing programmed cell death .

Neuroprotective Effects

Alzheimer's Disease Research

This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase—enzymes linked to neurodegeneration. Some derivatives demonstrated promising blood-brain barrier penetration and enzyme inhibition properties, suggesting their potential as therapeutic agents against Alzheimer’s disease .

Table 1: Inhibition Potency of this compound Derivatives

Compound NameAcetylcholinesterase Inhibition (IC50)Butyrylcholinesterase Inhibition (IC50)GSK-3β Inhibition
This compound23.1 μM23.7 μMModerate
Derivative 1jMicromolar rangeMicromolar rangeHigh
Derivative 1mMicromolar rangeMicromolar rangeHigh

Phytotoxic Properties

Recent studies have also identified this compound as a phytotoxic alkaloid, demonstrating inhibitory effects on plant growth. It has been shown to affect various plant species such as Raphanus sativus (radish) and Lactuca sativa (lettuce) . This property suggests potential applications in agricultural pest control.

Antimicrobial Activity

This compound derivatives have been investigated for their antimicrobial properties against various pathogens. The modifications to the chemical structure have been linked to enhanced activity against protozoa and bacteria, indicating potential for development into new antimicrobial agents .

作用机制

石蒜胺通过与真核核糖体的肽酰转移酶中心结合来发挥其作用,从而抑制蛋白质合成。 这种抑制导致核仁应激和 p53 依赖性抗肿瘤途径的激活 .

相似化合物的比较

石蒜胺在结构上类似于其他石蒜科生物碱,如石蒜碱和石蒜宁碱。 石蒜胺因其独特的 5,10b-乙烷菲啶骨架而独特,赋予其独特的生物活性 . 类似的化合物包括:

石蒜胺独特的结构和多样的生物活性使其成为各个科学研究领域的兴趣化合物。

生物活性

Haemanthamine, a β-crinane-type alkaloid derived from plants in the Amaryllidaceae family, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its antiprotozoal, anticancer, and enzyme inhibitory effects, supported by various case studies and research findings.

Chemical Structure and Derivatives

This compound can be chemically modified to enhance its biological activity. Research has shown that slight alterations in its structure can lead to significant changes in its efficacy against various biological targets. For example, derivatives with specific functional groups have demonstrated improved antiprotozoal activity compared to the parent compound.

DerivativeStructure ModificationAntiprotozoal Activity (%) at 1 g/L
1 None64
2 Hydroxyl at C-1170
3 Acetate Ester50
10 Hexanoate Ester84

Antiprotozoal Activity

This compound and its derivatives exhibit significant antiprotozoal effects. A study demonstrated that all tested compounds inhibited protozoal activity by 64–84% at a concentration of 1 g/L. The most effective derivatives were those with dihydrothis compound structures, particularly those modified with specific esters that enhanced their lipophilicity, allowing better membrane penetration into protozoa .

Anticancer Properties

This compound has shown promising results in various cancer cell lines, including HeLa and MCF7. In vitro studies indicate that it possesses cytotoxic activity against multiple cancer types:

  • Cell Lines Tested : MOLT-4, HepG2, HeLa, MCF7, CEM, K562, A549, Caco-2, HT-29
  • IC50 Values : Varying across different cell lines, indicating selective cytotoxicity.

The compound's mechanism involves binding to the eukaryotic ribosome, which represses cancer cell growth and overcomes resistance to apoptosis .

Enzyme Inhibition

This compound and its derivatives have been evaluated for their inhibitory effects on key enzymes relevant to neurodegenerative diseases. Notably:

  • Acetylcholinesterase (AChE) : Several derivatives displayed potent AChE inhibition with IC50 values around 23 μM.
  • Glycogen Synthase Kinase 3β (GSK-3β) : Selected derivatives also showed promising GSK-3β inhibition properties.

The ability of these compounds to penetrate the blood-brain barrier (BBB) was assessed using PAMPA assays and logBB calculations, with some derivatives classified as centrally active due to their favorable permeability profiles .

Case Studies

  • Anticancer Activity in HeLa Cells :
    • A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value of approximately 33 μg/mL.
    • The mechanism involved apoptosis induction through caspase activation.
  • Neuroprotective Effects :
    • Research indicated that this compound derivatives could potentially be used for treating Alzheimer's disease due to their dual action on AChE and GSK-3β inhibition.
    • The ability of these compounds to cross the BBB enhances their therapeutic potential in neurodegenerative disorders .

属性

IUPAC Name

(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRSGKVLATIHT-HSHDSVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963614
Record name Haemanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-75-1
Record name (+)-Haemanthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haemanthamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Haemanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hemeanthamin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBL6HZX2ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haemanthamine
Reactant of Route 2
Haemanthamine
Reactant of Route 3
Haemanthamine
Reactant of Route 4
Haemanthamine
Reactant of Route 5
Haemanthamine
Reactant of Route 6
Haemanthamine
Customer
Q & A

Q1: What are the primary molecular targets of haemanthamine?

A1: this compound interacts with various cellular targets. It has demonstrated inhibitory activity against both acetylcholinesterase (AChE) [, ] and butyrylcholinesterase (BuChE) []. Additionally, it exhibits potent inhibition of protein synthesis by binding to the ribosome and interfering with the polypeptide elongation stage [].

Q2: How does this compound’s inhibition of protein synthesis contribute to its anticancer activity?

A2: this compound’s inhibition of protein synthesis disproportionately affects rapidly dividing cells like cancer cells. By disrupting ribosome biogenesis, particularly the production of mature ribosomes, this compound limits the protein synthesis necessary for cancer cell growth and survival [].

Q3: How does this compound’s interaction with the actin cytoskeleton contribute to its anticancer activity?

A3: Research suggests that this compound can induce cytostatic effects in cancer cells, particularly glioblastoma cells, by rigidifying the actin cytoskeleton []. This disruption of the cytoskeleton can impair cell division, migration, and invasion, ultimately limiting tumor growth.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H19NO4, and its molecular weight is 301.34 g/mol.

Q5: Which spectroscopic techniques are commonly employed to characterize this compound?

A5: Several spectroscopic methods are used to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy [, , , ], mass spectrometry (MS) [, , , , ], circular dichroism (CD) spectroscopy [, , , ], vibrational circular dichroism (VCD) [, ], and infrared (IR) spectroscopy []. These techniques provide valuable information about the compound's structure, stereochemistry, and purity.

Q6: What are the challenges associated with the stability and formulation of this compound?

A6: this compound exhibits chemical instability and poor water solubility, limiting its therapeutic applications []. These properties pose challenges in developing stable and effective formulations.

Q7: How can the stability and solubility of this compound be improved for pharmaceutical applications?

A7: Research suggests that incorporating this compound into amphiphilic electrospun nanofibers (NFs) can enhance its stability and solubility []. These NFs, composed of phosphatidylcholine (PC) and polyvinylpyrrolidone (PVP), act as templates for self-assembled liposomes, improving the drug's dissolution and bioavailability.

Q8: Does this compound exhibit any known catalytic properties?

A8: Currently, there is no research available suggesting that this compound possesses catalytic properties. The available literature focuses primarily on its biological activities and potential therapeutic applications.

Q9: How has computational chemistry been employed in this compound research?

A9: Computational techniques, such as molecular docking, have been employed to study the interactions between this compound and its molecular targets [, ]. These studies provide insights into the binding affinities and potential mechanisms of action of this compound and its derivatives. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity and properties of this compound analogues based on their structural features.

Q10: How do structural modifications of this compound influence its activity and selectivity?

A10: Research on this compound derivatives suggests that structural modifications, particularly at the C11 position, can significantly impact its biological activity and target selectivity [, ]. For instance, introducing specific benzoyl groups at the C11 hydroxyl group of ambelline, a closely related alkaloid, enhanced its inhibitory activity against the hepatic stage of Plasmodium infection while showing no activity against the blood stage []. In contrast, similar modifications on this compound did not yield significant activity against either stage, highlighting the importance of subtle structural changes in determining biological activity and selectivity.

Q11: What strategies have been explored to enhance this compound stability in formulations?

A11: Encapsulation of this compound in nanocarriers, such as liposomes formed from amphiphilic electrospun nanofibers [], has been investigated as a strategy to improve stability. These formulations protect the drug from degradation and can potentially enhance its solubility and bioavailability.

Q12: What is currently known about the pharmacokinetic profile of this compound?

A12: A pilot pharmacokinetic study in rats revealed that after intravenous administration of this compound, the compound was detected in plasma, bile, and urine []. This study provided preliminary data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q13: What in vitro models have been used to study the anticancer activity of this compound?

A13: The anticancer activity of this compound has been investigated in various in vitro models, including human colon cancer cell lines [] and glioblastoma cells []. These studies have demonstrated the ability of this compound to inhibit cell proliferation, adhesion, and invasion, as well as to modulate the expression of specific cytokines and matrix metalloproteinases.

Q14: Has the efficacy of this compound been evaluated in any in vivo models of disease?

A14: Yes, the in vivo efficacy of this compound has been evaluated in a zebrafish model of anxiety []. Alkaloid fractions from Griffinia species, including this compound, exhibited anxiolytic effects in the light-dark box test. Further investigation revealed that the anxiolytic action involved the GABAergic and serotonergic receptors.

Q15: What is the current understanding of the toxicity profile of this compound?

A15: While this compound exhibits promising biological activities, further research is needed to fully elucidate its toxicity profile. The available literature does not provide comprehensive data on long-term effects or potential adverse events.

Q16: What drug delivery systems have been explored for this compound?

A16: Electrospun nanofibers loaded with this compound, phosphatidylcholine, and polyvinylpyrrolidone have been explored as a potential drug delivery system []. This approach aims to enhance this compound's stability, solubility, and bioavailability for therapeutic applications.

Q17: Which analytical methods are used to quantify this compound in plant material and biological samples?

A17: Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the identification and quantification of this compound and other Amaryllidaceae alkaloids in plant extracts [, , , , , , ]. High-performance liquid chromatography (HPLC) can also be used for separation and quantification, especially when coupled with sensitive detectors like mass spectrometry [].

Q18: Is there information available regarding the environmental impact and degradation of this compound?

A18: The research papers provided do not address the environmental impact or degradation pathways of this compound. Further studies are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

Q19: What is the impact of this compound’s solubility on its bioavailability and efficacy?

A19: this compound’s poor water solubility poses a challenge for its bioavailability and therapeutic efficacy [, ]. The rate and extent of dissolution directly influence the drug's absorption and distribution within the body. Developing formulations that enhance this compound's dissolution rate is crucial for achieving optimal therapeutic outcomes.

Q20: Have the analytical methods used to quantify this compound been validated?

A20: While the provided research papers utilize established analytical techniques like GC-MS and HPLC, specific details regarding the validation of these methods for this compound quantification are not explicitly described. It is essential to note that rigorous method validation, including assessing accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, is crucial for ensuring reliable and reproducible analytical results.

Q21: What is the historical context of this compound research?

A21: this compound was first isolated from the Amaryllidaceae family, known for its rich alkaloid content []. Early research focused on its chemical structure and potential medicinal properties. Over time, studies have uncovered various biological activities of this compound, leading to renewed interest in its therapeutic potential.

Q22: Are there alternative compounds or classes with similar biological activities to this compound?

A22: Yes, several other Amaryllidaceae alkaloids, such as lycorine, tazettine, and galanthamine, exhibit overlapping biological activities with this compound [, , , , , ]. Additionally, synthetic compounds targeting similar pathways or mechanisms of action as this compound are also being explored.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。